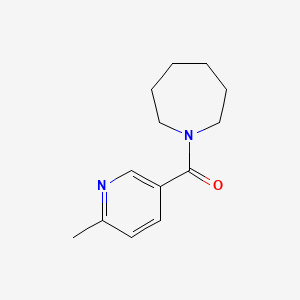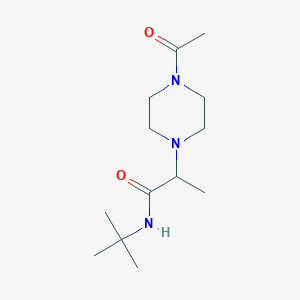![molecular formula C14H20N2O3 B7508404 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one, also known as MBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBP is a piperazine derivative that is synthesized through several methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one is not fully understood, but it is believed to act on several pathways in the body. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to inhibit the replication of viruses and bacteria by disrupting their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, it has been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to inhibit the growth of bacteria and viruses by disrupting their DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one in lab experiments is its potential to target multiple pathways in the body, making it a versatile compound for studying various diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This compound may also be studied for its potential use in combination therapy with other chemotherapeutic agents or antidepressants. Finally, the development of this compound-based vaccines for the prevention of viral and bacterial infections may be an area of future research.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its mechanism of action has been studied extensively, and it has been shown to have anticancer, antidepressant, anxiolytic, antiviral, and antibacterial properties. While there are some limitations to using this compound in lab experiments, its potential applications make it an exciting compound for future research.
Métodos De Síntesis
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one can be synthesized through several methods, including the reaction of 3-methylbutan-1-one with piperazine and furan-3-carbonyl chloride. Another method involves the reaction of 3-methylbutan-1-one with piperazine and furan-3-carboxylic acid, followed by the addition of acetic anhydride. The yield of this compound varies depending on the method used, and purification is required to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one has been studied extensively for its potential applications in various fields. It has been shown to have anticancer properties and is being investigated as a potential chemotherapeutic agent. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. Furthermore, it has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-[4-(furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(2)9-13(17)15-4-6-16(7-5-15)14(18)12-3-8-19-10-12/h3,8,10-11H,4-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLDGSARAYZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)



![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)


